VUF11418

Descripción general

Descripción

VUF11418 is a selective, nonpeptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3). This compound has been developed as a chemical tool for detailed assessment of CXCR3 activation and for studying downstream CXCR3 signaling .

Aplicaciones Científicas De Investigación

VUF11418 has several scientific research applications, including:

Mecanismo De Acción

Target of Action

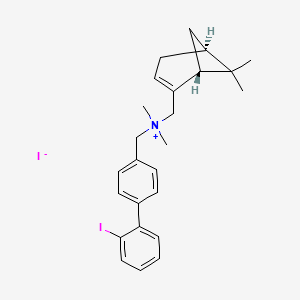

VUF11418, also known as 1-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-N-((2’-iodobiphenyl-4-yl)methyl)-N,N-dimethylmethanaminium iodide or [(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide, primarily targets the CXCR3 receptor . The CXCR3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on activated effector/memory T cells .

Mode of Action

This compound acts as an agonist to the CXCR3 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to the CXCR3 receptor, activating it .

Biochemical Pathways

The activation of the CXCR3 receptor by this compound leads to a series of biochemical reactions that result in the migration of activated T cells . This is a key process in the body’s immune response, as these T cells play a crucial role in fighting off infections and diseases .

Result of Action

The activation of the CXCR3 receptor by this compound leads to the migration of activated T cells . This can result in an increased concentration of these cells in certain tissues, initiating inflammatory responses . This suggests that this compound could potentially be used in the treatment of diseases where the migration of T cells plays a key role.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the CXCR3 receptor could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound.

Análisis Bioquímico

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the activation of the chemokine receptor CXCR3 . It interacts with this receptor, triggering a series of downstream signaling events. The nature of these interactions is complex and involves a variety of biomolecules, including enzymes and proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CXCR3 receptor . This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor . It may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interaction with the CXCR3 receptor

Métodos De Preparación

The synthesis of VUF11418 involves multiple steps and various synthetic strategies. . The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed in full detail.

Análisis De Reacciones Químicas

VUF11418 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.

Common Reagents and Conditions: The synthesis involves the use of halogenating agents and electron-donating reagents under controlled conditions.

Major Products: The major products formed from these reactions are the halogenated and electron-donating derivatives of the compound.

Comparación Con Compuestos Similares

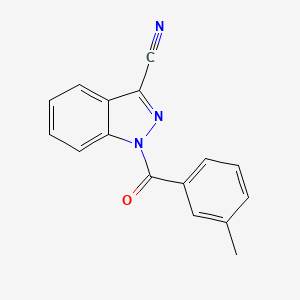

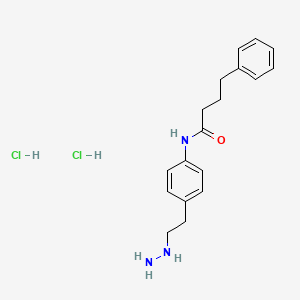

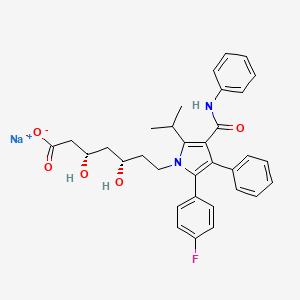

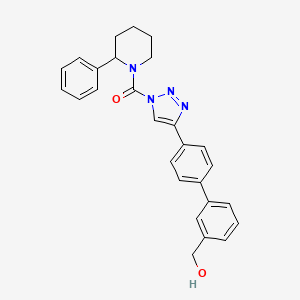

VUF11418 is compared with other similar compounds, such as VUF10661 and VUF16216. These compounds are also agonists of the CXCR3 receptor but differ in their efficacy and signaling properties . This compound is unique due to its nonpeptidomimetic structure and its ability to selectively activate CXCR3 with high binding affinity .

Similar Compounds

- VUF10661

- VUF16216

- VUF15888

- VUF16620

This compound stands out for its specific agonistic properties and its utility as a chemical tool in CXCR3-related research.

Propiedades

IUPAC Name |

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBTJDUAWBQGE-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

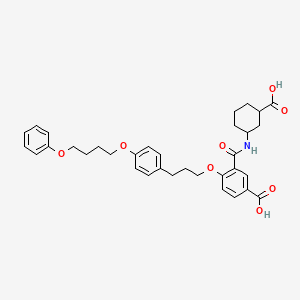

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

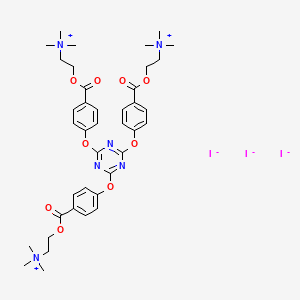

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)